molecular formula C19H25N5O4 B7146318 N-(2-benzamidoethyl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxamide

N-(2-benzamidoethyl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxamide

Cat. No.: B7146318
M. Wt: 387.4 g/mol
InChI Key: NBNBBJMEOTUVFR-UHFFFAOYSA-N
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Description

N-(2-benzamidoethyl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, an imidazolidinone moiety, and a benzamidoethyl group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(2-benzamidoethyl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-19(16(26)22-17(27)23-19)14-8-5-11-24(12-14)18(28)21-10-9-20-15(25)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,20,25)(H,21,28)(H2,22,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNBBJMEOTUVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2CCCN(C2)C(=O)NCCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzamidoethyl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the imidazolidinone moiety: This step involves the reaction of the piperidine derivative with a suitable imidazolidinone precursor, often under conditions that promote nucleophilic substitution or addition.

    Attachment of the benzamidoethyl group: This final step typically involves the reaction of the intermediate compound with benzoyl chloride and an appropriate amine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzamidoethyl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzoyl chloride in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-benzamidoethyl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2-benzamidoethyl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzamidoethyl)-3-(2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxamide: Lacks the methyl group on the imidazolidinone moiety.

    N-(2-benzamidoethyl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxylate: Contains a carboxylate group instead of a carboxamide group.

Uniqueness

N-(2-benzamidoethyl)-3-(4-methyl-2,5-dioxoimidazolidin-4-yl)piperidine-1-carboxamide is unique due to the presence of the methyl group on the imidazolidinone moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.

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